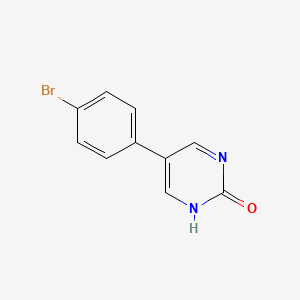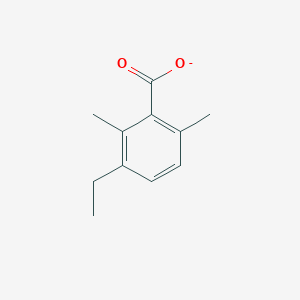
HO-Peg48-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HO-Peg48-OH: is a polyethylene glycol (PEG) derivative with two terminal hydroxyl groups. It is a linear molecule with the molecular formula C96H194O49 and a molecular weight of 2132.54 g/mol . This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: HO-Peg48-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight. The process involves the following steps:
Initiation: The reaction is initiated by a nucleophile, such as a hydroxyl group, which opens the ethylene oxide ring.
Propagation: The opened ring reacts with additional ethylene oxide molecules, forming a long chain of repeating ethylene glycol units.
Termination: The reaction is terminated by adding a compound that reacts with the terminal hydroxyl group, such as water or an alcohol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: HO-Peg48-OH undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides, amines, or other substituted derivatives.
Scientific Research Applications
HO-Peg48-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins within cells.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings and new materials.
Mechanism of Action
The mechanism of action of HO-Peg48-OH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker, one ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparison with Similar Compounds
HO-Peg36-OH: Another PEG derivative with a shorter chain length.
m-Peg48-OH: A PEG-based linker used in PROTAC synthesis.
Uniqueness: HO-Peg48-OH is unique due to its specific chain length and terminal hydroxyl groups, which make it particularly suitable for use as a linker in PROTACs. Its high molecular weight and flexibility allow for efficient protein degradation and improved solubility of therapeutic agents.
Properties
Molecular Formula |
C96H194O49 |
|---|---|
Molecular Weight |
2132.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C96H194O49/c97-1-3-99-5-7-101-9-11-103-13-15-105-17-19-107-21-23-109-25-27-111-29-31-113-33-35-115-37-39-117-41-43-119-45-47-121-49-51-123-53-55-125-57-59-127-61-63-129-65-67-131-69-71-133-73-75-135-77-79-137-81-83-139-85-87-141-89-91-143-93-95-145-96-94-144-92-90-142-88-86-140-84-82-138-80-78-136-76-74-134-72-70-132-68-66-130-64-62-128-60-58-126-56-54-124-52-50-122-48-46-120-44-42-118-40-38-116-36-34-114-32-30-112-28-26-110-24-22-108-20-18-106-16-14-104-12-10-102-8-6-100-4-2-98/h97-98H,1-96H2 |
InChI Key |
DUUBZSNOMXMFGE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


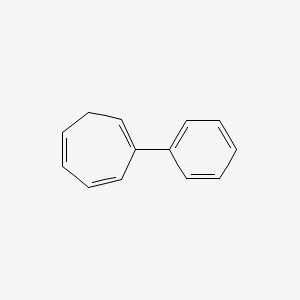

![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
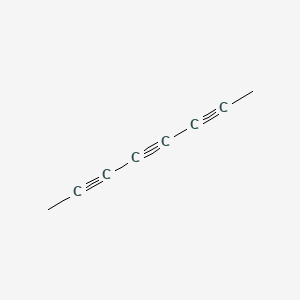
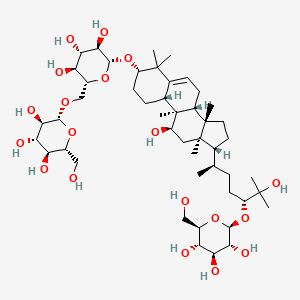
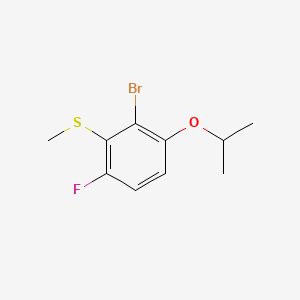
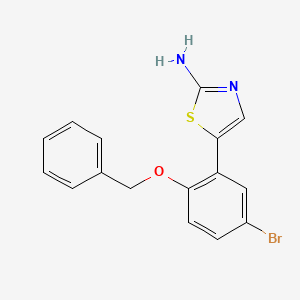
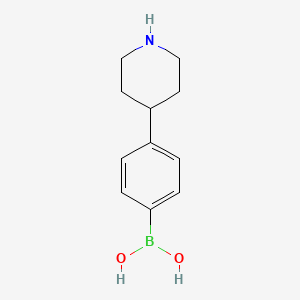
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
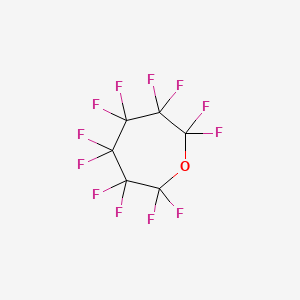
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
